REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH3:9][C:10]([CH3:12])=O.C(OC(=O)C)(=O)C>C(Cl)Cl.[Cl-].[Cl-].[Zn+2]>[C:3]([C:2](=[C:10]([CH3:12])[CH3:9])[C:1]([O:7][CH3:8])=[O:6])(=[O:4])[CH3:5] |f:4.5.6|
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Name
|
|
Quantity
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64 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
53.9 mL
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.54 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
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is purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc
|
Type
|
CONCENTRATION
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Details
|
After concentrating under reduced pressure, 51.5 g of methyl 2-acetyl-3-methylbut-2-enoate
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a colourless oil
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C(C(=O)OC)=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |